molecular formula C16H17N5O4 B12939001 8-Phenyladenosine

8-Phenyladenosine

Cat. No.: B12939001
M. Wt: 343.34 g/mol
InChI Key: VPKLCUYVISQZJY-UBEDBUPSSA-N
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Description

8-Phenyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the substitution of a phenyl group at the 8th position of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where an 8-bromo-substituted adenosine derivative is reacted with phenyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires a base like potassium carbonate to facilitate the coupling.

Industrial Production Methods: While specific industrial production methods for 8-Phenyladenosine are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyladenosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine ring or the ribose moiety.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

8-Phenyladenosine has a wide range of applications in scientific research:

Mechanism of Action

8-Phenyladenosine exerts its effects primarily through interaction with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The phenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to more pronounced biological effects.

Comparison with Similar Compounds

    Adenosine: The parent compound, which lacks the phenyl substitution.

    N6-Phenyladenosine: Another derivative with the phenyl group at the N6 position.

    8-Bromo-adenosine: A precursor in the synthesis of 8-Phenyladenosine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced receptor binding affinity and selectivity, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1

InChI Key

VPKLCUYVISQZJY-UBEDBUPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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